molecular formula C16H19N3O4S B2625076 (E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide CAS No. 691380-53-7

(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2625076
CAS No.: 691380-53-7
M. Wt: 349.41
InChI Key: ORCGPFDYBFATGA-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a substituted thiazolidinone ring. The thiazolidinone moiety is functionalized with ethyl and ethylimino groups at positions 3 and 2, respectively, along with a 4-oxo substituent. The benzo[d][1,3]dioxol-5-yl group, commonly found in natural products and synthetic drugs, may enhance pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)15(21)13(24-16)8-14(20)18-10-5-6-11-12(7-10)23-9-22-11/h5-7,13H,3-4,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGPFDYBFATGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC3=C(C=C2)OCO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide represents a novel class of bioactive molecules, derived from the benzo[d][1,3]dioxole moiety known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure

The compound's structure can be delineated as follows:

  • Core Structure : The benzo[d][1,3]dioxole ring system contributes to its potential biological activity.
  • Functional Groups : The presence of an acetamide and thiazolidinone derivatives enhances its pharmacological profile.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of related compounds within the same structural family. For instance, derivatives such as (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one demonstrated significant anticonvulsant effects in animal models. In particular, compounds exhibiting a high protective index against seizures were identified, with effective doses showing promising results in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

The biological activity of these compounds is often attributed to their interaction with sodium channels. For example, one study noted that the most active compound in the series inhibited the Na v1.1 channel, suggesting a mechanism that may be relevant for developing new antiepileptic drugs .

Thrombolytic Activity

Another area of interest is the potential thrombolytic activity of compounds containing the benzo[d][1,3]dioxole structure. Research indicated that certain derivatives could modulate protein kinases involved in fibrinolysis, thus offering therapeutic avenues for thrombotic disorders .

Study 1: Anticonvulsant Screening

In a controlled study examining the anticonvulsant properties of synthesized derivatives, it was found that specific compounds exhibited significant protection against induced seizures at varying dosages. For example:

Compound IDED50 (mg/kg)TD50 (mg/kg)Protective Index
6d4.3160.937.4

This data illustrates the potential for these compounds as effective anticonvulsants .

Study 2: Thrombolytic Activity Evaluation

In another investigation focusing on thrombolytic effects, several derivatives were tested for their ability to influence fibrinolysis. The results indicated that compounds with the benzo[d][1,3]dioxole moiety showed enhanced activity in modulating key enzymes involved in this process, suggesting their utility in treating conditions related to thrombosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound’s analogs can be categorized based on shared pharmacophores:

Compound Core Structure Key Substituents Bioactivity
Target Compound Thiazolidinone-acetamide Benzo[d][1,3]dioxol-5-yl, 3-ethyl-2-(ethylimino)-4-oxo Not explicitly reported in evidence; inferred from structural analogs
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone-acetamide Benzo[d][1,3]dioxol-5-ylmethylene, 2-chloroacetamide Antimicrobial, anti-inflammatory (hypothesized via thiazolidinone activity)
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline-acetamide Benzo[d][1,3]dioxol-5-yl, 6,7-dimethoxyquinoline, 4-methylbenzoyl Anticancer (quinoline derivatives target topoisomerases)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole-acetohydrazide Benzothiazole, oxoindolinylidene Anti-inflammatory, analgesic (IC₅₀: 12–25 μM in COX-2 assays)

Key Research Findings

Role of the Benzo[d][1,3]dioxol-5-yl Group :

  • Enhances lipophilicity (logP increase by ~1.5 units compared to phenyl analogs), improving blood-brain barrier penetration .
  • Reduces metabolic degradation via cytochrome P450 enzymes, as evidenced in analogs with similar substitutions .

Thiazolidinone vs. Quinoline Cores: Thiazolidinones prioritize antimicrobial and anti-inflammatory activity, while quinoline hybrids excel in anticancer applications due to DNA interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.